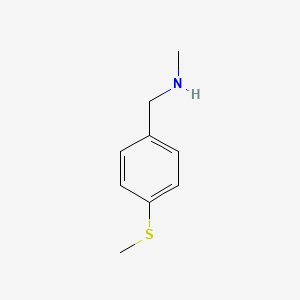

N-Methyl-1-(4-(methylthio)phenyl)methanamine

Descripción general

Descripción

N-Methyl-1-(4-(methylthio)phenyl)methanamine is an organic compound with the molecular formula C9H13NS It is characterized by the presence of a methyl group attached to the nitrogen atom and a methylthio group attached to the benzyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-1-(4-(methylthio)phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-(methylthio)benzyl chloride with methylamine under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-(methylthio)benzyl chloride and methylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-(methylthio)benzyl chloride is added to a solution of methylamine in an appropriate solvent, such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-(4-(methylthio)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding benzylamine derivative.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Methyl-1-(4-(methylthio)phenyl)methanamine has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit significant biological activity, including:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Photoinitiators in Polymer Chemistry

The compound is also utilized as a photoinitiator in UV-curable coatings and inks. Photoinitiators are critical in initiating polymerization upon exposure to UV light, leading to the formation of solid films. The following table summarizes key characteristics of this compound as a photoinitiator:

| Property | Value |

|---|---|

| Absorption Wavelength | 250-300 nm |

| Initiation Efficiency | High |

| Application | UV-curable coatings |

| Decomposition Products | Non-toxic |

Research has indicated that this compound effectively initiates polymerization reactions under UV light, resulting in rapid curing times and high-quality finishes .

Material Science Applications

In material science, this compound has been explored for its role in the development of advanced materials. Its properties allow it to be incorporated into various formulations, enhancing durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Photoinitiator Performance

In another investigation focused on photoinitiators, researchers tested this compound in various UV-curable systems. The findings revealed that this compound not only initiated polymerization effectively but also contributed to improved mechanical properties of the cured films compared to traditional photoinitiators .

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(4-(methylthio)phenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-methylbenzylamine: Similar structure but lacks the methylthio group.

N-benzylmethylamine: Similar structure but lacks the methylthio group.

Uniqueness

N-Methyl-1-(4-(methylthio)phenyl)methanamine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This group can participate in specific reactions that are not possible with other similar compounds, making it valuable for certain applications.

Actividad Biológica

N-Methyl-1-(4-(methylthio)phenyl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a methylthio group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-(methylthio)benzyl chloride with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate:

- Starting Materials : 4-(methylthio)benzyl chloride, methylamine

- Reaction Conditions : Basic conditions, often in solvents like ethanol or methanol

- Isolation : The product is purified through extraction and recrystallization .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It has been shown to act as a ligand for certain receptors and enzymes, modulating their activity. The presence of the methylthio group enhances its binding affinity and specificity compared to similar compounds lacking this functional group .

The compound's mechanism involves:

- Receptor Binding : It may bind to neurotransmitter receptors, potentially influencing neurological pathways.

- Enzymatic Modulation : It could interact with enzymes involved in metabolic processes, affecting their activity and leading to therapeutic effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial strains, including those that form biofilms. In vitro tests showed significant inhibition of biofilm formation at concentrations as low as 2 × MIC (Minimum Inhibitory Concentration), indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The IC50 values for these cell lines were reported below 10 µg/mL, demonstrating potent cytotoxic effects .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HeLa | <10 | High |

| MDA-MB-231 | <10 | High |

| SKOV-3 | 7.87 - 70.53 | Moderate to High |

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study on Staphylococcus clinical strains demonstrated that the compound inhibited biofilm formation by over 80% at effective concentrations, showcasing its potential in treating infections caused by resistant bacterial strains .

- Cancer Cell Induction : In experiments with breast cancer cells, the compound not only inhibited cell proliferation but also enhanced apoptosis markers such as caspase-3 activity, confirming its role in cancer therapy .

Propiedades

IUPAC Name |

N-methyl-1-(4-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVLXUWGVDHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368724 | |

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84212-03-3 | |

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.